molecular formula C7H6BrF2N B13607863 6-Bromo-3-(difluoromethyl)-2-methylpyridine

6-Bromo-3-(difluoromethyl)-2-methylpyridine

Cat. No.: B13607863
M. Wt: 222.03 g/mol
InChI Key: WCXMQKFXRVDTIS-UHFFFAOYSA-N
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Description

6-Bromo-3-(difluoromethyl)-2-methylpyridine is a heterocyclic organic compound that features a bromine atom, a difluoromethyl group, and a methyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(difluoromethyl)-2-methylpyridine typically involves the bromination of 3-(difluoromethyl)-2-methylpyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(difluoromethyl)-2-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-3-(difluoromethyl)-2-methylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-(difluoromethyl)-2-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-(difluoromethyl)-2-fluorophenyl)(methyl)sulfane
  • 6-Bromo-3-(difluoromethyl)-N,N-dimethyl-1H-indol-2-amine
  • 6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Uniqueness

6-Bromo-3-(difluoromethyl)-2-methylpyridine is unique due to the presence of both a bromine atom and a difluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H6BrF2N

Molecular Weight

222.03 g/mol

IUPAC Name

6-bromo-3-(difluoromethyl)-2-methylpyridine

InChI

InChI=1S/C7H6BrF2N/c1-4-5(7(9)10)2-3-6(8)11-4/h2-3,7H,1H3

InChI Key

WCXMQKFXRVDTIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)Br)C(F)F

Origin of Product

United States

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